3-(3-Chloro-4-fluorophenoxy)piperidine

Description

Historical Context and Discovery

The discovery and development of this compound can be traced to the early 21st century evolution of synthetic organic chemistry, particularly in the realm of fluorinated pharmaceutical intermediates. According to database records, this compound was first documented in chemical databases on March 29, 2010, with the most recent modifications recorded as May 18, 2025, indicating ongoing research interest and refinement of its properties. The compound emerged during a period of intensified focus on halogenated heterocycles, driven by the pharmaceutical industry's recognition that fluorine and chlorine substitution patterns could significantly enhance the biological activity and metabolic stability of organic molecules.

The development of this specific piperidine derivative coincided with advances in palladium-catalyzed cross-coupling methodologies, particularly Suzuki-Miyaura coupling reactions, which enabled the efficient formation of carbon-oxygen bonds between halogenated phenols and piperidine derivatives. Research groups investigating piperidine synthesis noted that the incorporation of multiple halogen atoms in phenoxy substituents provided unique opportunities for further functionalization and biological activity modulation. The compound's identification as DTXSID50663028 in the Environmental Protection Agency's DSSTox database further underscores its recognition as a compound of environmental and toxicological significance.

Classification and Nomenclature

This compound belongs to the broader classification of halogenated piperidine derivatives, specifically categorized as a phenoxypiperidine compound. The systematic International Union of Pure and Applied Chemistry name "this compound" precisely describes the molecular structure, indicating the position of substituents on both the piperidine ring and the attached phenoxy moiety. Alternative nomenclature systems have assigned this compound the Chemical Abstracts Service registry number 946759-15-5, which serves as its unique identifier in chemical databases worldwide.

The compound's classification extends to multiple chemical categories based on its structural features and potential applications. It is recognized as a member of the PFAS (Per- and Polyfluoroalkyl Substances) category due to its fluorine content, positioning it within a class of compounds receiving increased regulatory and environmental scrutiny. The presence of both chlorine and fluorine substituents places it in the dihalogenated aromatic ether classification, while its piperidine core structure categorizes it among six-membered nitrogen-containing heterocycles.

The molecular descriptor systems provide additional classification frameworks for this compound. The InChI (International Chemical Identifier) string InChI=1S/C11H13ClFNO/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 and the corresponding InChIKey NPTBCZJXGMWMFA-UHFFFAOYSA-N offer standardized representations that facilitate database searching and computational analysis. The SMILES notation C1CC(CNC1)OC2=CC(=C(C=C2)F)Cl provides a linear textual representation of the molecular structure that enables rapid structural interpretation and comparison with related compounds.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its role as a versatile building block in synthetic organic chemistry and its potential applications in medicinal chemistry. Research investigations have demonstrated that piperidine derivatives exhibit diverse biological activities, making this particular compound an attractive scaffold for drug discovery and development programs. The presence of both chlorine and fluorine substituents on the phenoxy ring enhances the compound's potential for biological activity through improved binding affinity to target proteins and enhanced metabolic stability.

Contemporary synthetic methodologies have highlighted the compound's utility in various chemical transformations. Studies have shown that compounds of this type can undergo nucleophilic substitution reactions, oxidation processes, and reduction reactions, providing pathways for the synthesis of more complex molecular architectures. The halogen substituents serve as functional handles for further synthetic elaboration through cross-coupling reactions, enabling the construction of libraries of related compounds for structure-activity relationship studies.

The compound's research significance extends to its role in understanding the effects of halogen substitution on molecular properties. Computational studies and experimental investigations have revealed that the specific positioning of chlorine and fluorine atoms in the 3,4-positions of the phenoxy ring creates unique electronic and steric environments that influence both chemical reactivity and biological activity. These insights contribute to the broader understanding of how halogen substitution patterns can be systematically employed to optimize molecular properties for specific applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 229.68 g/mol | |

| XLogP3-AA | 2.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 229.0669699 Da |

Position within Piperidine Derivative Family

This compound occupies a distinctive position within the extensive family of piperidine derivatives, which encompasses a vast array of biologically active compounds ranging from pharmaceutical agents to natural products. The piperidine ring system, with its six-membered saturated nitrogen-containing structure, serves as a fundamental building block in medicinal chemistry, appearing in numerous drug molecules including selective serotonin reuptake inhibitors, stimulants, antihistamines, and opioid analgesics. Within this diverse family, the 3-(3-chloro-4-fluorophenoxy) substitution pattern represents a specific subset designed to exploit the beneficial properties of halogenated aromatic ethers.

The compound's position within the piperidine family is further defined by its relationship to other phenoxypiperidine derivatives. Comparative analysis with related compounds such as 3-(4-fluorophenoxy)piperidine and 4-(3-chloro-4-fluorophenoxy)piperidine reveals the importance of both substitution position on the piperidine ring and halogen substitution patterns on the phenoxy moiety. Research has demonstrated that these structural variations significantly influence biological activity, with the specific 3,4-dichloro-fluoro substitution pattern offering unique advantages in terms of binding affinity and selectivity.

The evolutionary development of piperidine derivatives has seen increasing sophistication in substituent design, with modern synthetic approaches enabling the precise placement of functional groups to achieve desired biological and chemical properties. Within this context, this compound represents an advanced example of rational drug design principles, where halogen substitution is employed strategically to modulate molecular properties. The compound's structure reflects contemporary understanding of how fluorine substitution can enhance metabolic stability and improve pharmacokinetic properties, while chlorine substitution can provide additional sites for molecular recognition and binding interactions.

Recent synthetic methodologies have expanded the accessibility of such compounds through improved reaction conditions and novel synthetic strategies. The development of efficient palladium-catalyzed coupling reactions, reductive amination procedures, and multi-component synthesis approaches has facilitated the preparation of diverse piperidine libraries, with this compound serving as both a synthetic target and a starting material for further elaboration. This positioning within current synthetic capabilities underscores the compound's relevance to ongoing research efforts in heterocyclic chemistry and drug discovery.

| Compound Class | Structural Features | Research Applications |

|---|---|---|

| Phenoxypiperidines | Ether linkage between piperidine and phenyl ring | Medicinal chemistry, synthetic building blocks |

| Halogenated Piperidines | Halogen substituents on aromatic rings | Enhanced biological activity, metabolic stability |

| Disubstituted Aromatics | Multiple halogen substituents | Structure-activity relationship studies |

| Six-membered Heterocycles | Saturated nitrogen-containing ring | Pharmaceutical scaffolds, natural product synthesis |

Structure

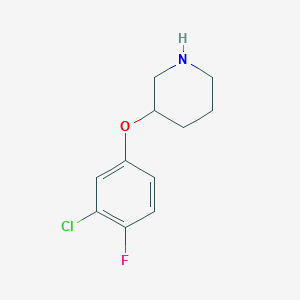

2D Structure

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTBCZJXGMWMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663028 | |

| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-15-5 | |

| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Related compounds such as 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives have been studied for their analgesic properties. These compounds may interact with opioid receptors, which play a crucial role in pain perception.

Mode of Action

Tfmp derivatives, which are structurally similar, have been shown to display potent analgesic efficacy. They may interact with opioid receptors, leading to a decrease in the perception of pain.

Biochemical Analysis

Biochemical Properties

3-(3-Chloro-4-fluorophenoxy)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and metabolic changes in the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its biochemical effects.

Biological Activity

3-(3-Chloro-4-fluorophenoxy)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical formula:

- Molecular Formula : C12H14ClFNO

- Molecular Weight : 245.7 g/mol

The presence of the chloro and fluoro groups on the phenyl ring significantly influences its biological activity, enhancing lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Neurotransmitter Receptors : The compound may modulate serotonin and dopamine receptors, influencing mood and cognitive functions.

- Enzymatic Inhibition : It has shown potential in inhibiting enzymes involved in cancer progression, similar to other piperidine derivatives that target farnesyltransferase (FTase) .

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For example, compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 5.2 | Apoptosis induction |

| Piperidine derivative X | MCF-7 (Breast) | 4.5 | FTase inhibition |

| Piperidine derivative Y | HeLa (Cervical) | 6.0 | JAK/STAT pathway inhibition |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Neuropharmacological Effects

Research has demonstrated that piperidine derivatives can exhibit neuropharmacological effects, including:

- Antidepressant Activity : By modulating serotonin uptake, compounds like this compound may have potential as antidepressants.

- Anxiolytic Effects : Preliminary studies suggest that this compound could reduce anxiety-like behaviors in animal models.

Case Studies

- In Vivo Studies : A study conducted on mice showed that administration of this compound resulted in significant reductions in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

- In Vitro Studies : In a series of experiments with human cell lines, the compound was found to inhibit cell proliferation effectively and induce apoptosis at concentrations below 10 µM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxy-Piperidine Moieties

(a) 3-(4-Chlorophenoxy)piperidine Derivatives

- Structure : Lacks the 4-fluoro substituent present in the target compound.

- Synthesis: Prepared via Knoevenagel condensation of substituted benzaldehydes with cyanoacetate esters, catalyzed by piperidine .

(b) Paroxetine Hydrochloride

- Structure : Contains a piperidine ring substituted with a 4-fluorophenyl group and a benzodioxolyloxymethyl moiety .

- Physicochemical Properties :

- LogP : 3.95 (indicative of moderate hydrophobicity).

- pKa : 9.9 (basic due to the piperidine nitrogen).

- Comparison : The target compound’s chloro and fluoro substituents likely increase hydrophobicity (higher LogP) compared to Paroxetine’s benzodioxole group.

Piperidine Analogues in Pharmacological Contexts

(a) Piperidine Analogues of Phenyltropanes

- Structure : Truncated tropane derivatives with a piperidine core, e.g., 3-(4-chlorophenyl)-2-carbomethoxypiperidine .

- Pharmacological Activity : These analogues exhibit comparable dopamine transporter (DAT) inhibition to phenyltropanes, emphasizing the importance of the piperidine ring’s topology in binding interactions.

- Key Difference: The target compound’s phenoxy linkage may reduce conformational rigidity compared to the carbomethoxy group in phenyltropane analogues.

Heterocyclic Derivatives with Varied Cores

(a) 3-(Piperidin-4-ylmethoxy)pyridine LSD1 Inhibitors

- Structure : Piperidine linked to a pyridine ring via a methoxy group (e.g., compound 5 in ).

- Synthesis: Mitsunobu reaction followed by Suzuki couplings for functionalization .

- Activity : Potent lysine-specific demethylase 1 (LSD1) inhibition, suggesting the piperidine-pyridine scaffold’s relevance in epigenetic modulation.

(b) N-(3-Chloro-4-fluoro-phenyl)-quinazolin-4-amine Derivatives

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

Notes:

- LogP values for the target compound are inferred to be higher than Paroxetine due to increased halogen content.

- Solubility may be lower in the target compound compared to Paroxetine, given the absence of polar benzodioxole groups.

Crystallographic and Intermolecular Interactions

- Piperidine vs. For the target compound, the chair conformation of the piperidine ring may influence solid-state interactions .

Preparation Methods

Industrial Preparation: Phase Transfer Catalysis vs. Improved Methods

A notable industrial process for related compounds such as 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine has been documented, which shares mechanistic similarities with 3-(3-chloro-4-fluorophenoxy)piperidine preparation. Early methods employed heterogeneous phase reactions using crown ether phase transfer catalysts. However, these methods were limited by:

- High cost and toxicity of crown ethers.

- Elevated reaction temperatures (80–110°C).

- Poor purity profiles requiring additional purification steps like column chromatography or molecular distillation.

An improved process avoids phase transfer catalysts, operates at room temperature (20–25°C), and yields a sufficiently pure free base compound directly usable for pharmaceutical salt formation without further purification. This approach reduces impurities and enhances industrial feasibility.

Laboratory-Scale Synthesis via Epoxide Ring Opening

Research focusing on piperidinol analogs structurally related to this compound provides detailed synthetic protocols:

Step 1: Formation of Chiral Epoxide Derivative

- Starting from optically active epichlorohydrin ((S)- or (R)-enantiomers), reaction with substituted phenols (e.g., 3-chloro-4-fluorophenol) in acetonitrile under reflux in the presence of cesium carbonate yields chiral epoxide intermediates.

- Yields are moderated by competing side reactions such as epoxide ring opening by phenoxide nucleophiles.

- Crude epoxide intermediates are typically used directly in subsequent steps to avoid losses during purification.

Step 2: Epoxide Ring Opening with Piperidine Derivatives

- The epoxide intermediate is reacted with piperidine or substituted piperidines in ethanol under reflux conditions.

- This step affords the target piperidinols, including this compound analogs, in moderate yields (19–57% overall after purification).

- Purification is commonly achieved by silica gel column chromatography.

This method allows for the synthesis of both racemic and chiral compounds, facilitating structure-activity relationship studies and optimization of biological activity.

Reaction Conditions and Optimization Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile (Step 1), Ethanol (Step 2) | Acetonitrile facilitates epoxide formation; ethanol used for ring opening with piperidine |

| Base/Catalyst | Cesium carbonate | Promotes phenol deprotonation and nucleophilic attack |

| Temperature | Reflux (Step 1 and 2) | Ensures completion of reactions; room temperature possible in some industrial processes |

| Reaction Time | Overnight (Step 1), Several hours (Step 2) | Monitored by TLC for completion |

| Purification | Silica gel chromatography, evaporation | Crude intermediates often used directly to improve efficiency |

Purity and Industrial Considerations

- The avoidance of phase transfer catalysts reduces toxicity and cost.

- Lower temperature reactions minimize impurity formation.

- The high boiling point of the product (~180°C at 0.01 mmHg) complicates purification by distillation, making chromatography the preferred method despite solvent use concerns.

- Industrial processes aim to balance yield, purity, and environmental impact.

Summary of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Phase Transfer Catalysis (Prior Art) | Use of crown ethers, high temperature (80–110°C) | Established method | High cost, toxicity, impurity issues |

| Improved Room Temperature Process | No phase transfer catalysts, 20–25°C | Lower cost, safer, higher purity | Requires careful control to avoid side reactions |

| Epoxide Ring Opening (Lab Scale) | Chiral epoxide + substituted phenol, reflux in acetonitrile and ethanol | Enables chiral synthesis, moderate yields | Requires chromatography, moderate yields |

Research Findings and Notes

- The epoxide ring opening method supports the synthesis of chiral analogs, important for biological activity optimization.

- The industrial process improvements focus on scalability and environmental safety.

- Purity is critical for pharmaceutical applications; hence, methods that reduce impurities and avoid extensive purification are preferred.

- The presence of chloro and fluoro substituents on the phenoxy ring is crucial for activity and influences synthetic strategy.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chloro-4-fluorophenoxy)piperidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution between 3-chloro-4-fluorophenol and a piperidine derivative (e.g., piperidine mesylate or tosylate). Key parameters include:

- Solvent choice : Anhydrous polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Base selection : Potassium carbonate or sodium hydride improves deprotonation of the phenolic oxygen, accelerating substitution .

- Temperature : Reactions often proceed at 80–100°C for 12–24 hours, monitored by TLC or HPLC.

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >70% purity.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR identify substituent positions on the piperidine and aryl rings. The deshielding of protons adjacent to the electron-withdrawing chloro/fluoro groups is diagnostic .

- X-ray crystallography : SHELXL (via SHELX suite) resolves stereochemistry and confirms the 3-phenoxy substitution pattern. High-resolution data (R-factor < 0.05) are achievable with twinned crystals .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 258.7) .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-fluoro substituents influence reactivity in further derivatization?

The chloro and fluoro groups exert competing electronic effects:

- Chloro : Strongly electron-withdrawing via inductive effects, activating the aryl ring toward electrophilic substitution at the ortho and para positions .

- Fluoro : Moderately deactivating but enhances resonance stabilization, directing reactions to specific sites.

For example, in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the chloro group facilitates oxidative addition, while fluoro stabilizes intermediates. Comparative DFT studies with analogues (e.g., 3-bromo-4-fluorophenoxy derivatives) reveal distinct charge distributions .

Q. How can researchers resolve contradictions in biological activity data across structural analogues?

Discrepancies in receptor binding (e.g., serotonin or opioid receptors) may arise from:

- Stereochemical variations : Enantiomers of 3-substituted piperidines show divergent affinities. Use chiral HPLC or asymmetric synthesis to isolate active forms .

- Solubility differences : The hydrochloride salt form (common in piperidines) improves bioavailability but may mask intrinsic activity. Test free-base forms in parallel .

- Assay conditions : Standardize cell-based assays (e.g., cAMP inhibition for GPCRs) and validate with positive controls (e.g., morphine for opioid receptors) .

Q. What computational strategies predict metabolic stability and toxicity of this compound?

- ADMET modeling : Tools like SwissADME predict high microsomal stability due to the fluorine atom’s resistance to oxidative metabolism .

- CYP450 inhibition assays : Fluorinated piperidines often inhibit CYP3A4; screen with recombinant enzymes to quantify IC values .

- Toxicophore mapping : Compare with structurally related hepatotoxins (e.g., 4-fluoro analogues) to identify risk motifs .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Core modifications : Synthesize derivatives with varied substituents (e.g., 3-iodo-4-fluorophenoxy, 3-chloro-4-methylphenoxy) to isolate electronic vs. steric effects .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize target receptors (e.g., σ-1 or NMDA receptors) based on piperidine-aryl interactions .

- In vivo validation : Test lead compounds in rodent models of pain or inflammation, using dose-response curves to establish efficacy (ED) and safety (LD) .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice packing .

- High-throughput screening : Use vapor diffusion (96-well plates) with diverse solvent combinations (e.g., PEG 4000/ethanol) .

- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in halogenated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.